REACTION_SMILES
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[CH3:24][C:25](=[O:26])[CH3:27].[CH3:9][S:10][c:11]1[cH:12][cH:13][c:14]([OH:17])[cH:15][cH:16]1.[Cl:2][CH2:3][c:4]1[n:5][cH:6][s:7][cH:8]1.[ClH:1].[K+:18].[K+:19].[O-:20][C:21]([O-:22])=[O:23]>>[CH2:3]([c:4]1[n:5][cH:6][s:7][cH:8]1)[O:17][c:14]1[cH:13][cH:12][c:11]([S:10][CH3:9])[cH:16][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cscn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CSc1ccc(OCc2cscn2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |